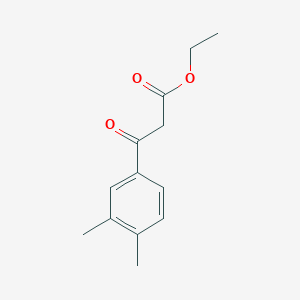

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Description

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 3,4-dimethylphenyl group

Properties

IUPAC Name |

ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPLYYUFSYEWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,4-dimethylphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: 3-(3,4-dimethylphenyl)-3-oxopropanoic acid.

Reduction: 3-(3,4-dimethylphenyl)-3-hydroxypropanoate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(3,4-dimethylphenyl)-3-oxopropanoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate: Similar structure but with methoxy groups instead of methyl groups.

Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate: Similar structure but with chlorine atoms instead of methyl groups.

Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its hydrophobicity and potential interactions with hydrophobic pockets in target molecules, making it a valuable compound in various applications.

Biological Activity

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Functional Groups : An ester group and a ketone functional group.

- Phenyl Moiety : The presence of a 3,4-dimethyl-substituted phenyl ring enhances its lipophilicity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting various biochemical pathways. Its interactions with specific enzymes are crucial for understanding its therapeutic potential .

The mechanism of action for this compound involves:

- Interaction with Enzymes : The compound may inhibit enzymes involved in metabolic pathways or inflammation. This interaction can alter the activity of these enzymes and lead to therapeutic effects.

- Binding Affinity : The structural features of the compound may enhance its binding affinity to specific receptors or enzymes, influencing its biological activity .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against various bacterial strains. |

| Study B | Showed anti-inflammatory effects in animal models. |

| Study C | Investigated enzyme inhibition and found significant modulation of metabolic pathways. |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent .

- Anti-inflammatory Research : In an experimental model of inflammation, the compound was administered to assess its anti-inflammatory effects. The results showed a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, and how are reaction conditions optimized?

The compound is typically synthesized via esterification of 3-oxo-3-(3,4-dimethylphenyl)propanoic acid with ethanol using acid catalysts (e.g., HSO) under reflux conditions. Critical parameters include solvent choice (e.g., anhydrous ethanol), temperature control (70–80°C), and catalyst loading. Purification involves vacuum distillation or recrystallization . For optimization, Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, reaction time) to maximize yield .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy (1H/13C) to confirm substituent positions and ester functionality.

- X-ray crystallography to resolve bond lengths/angles and confirm stereochemistry.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups .

Q. What are the common chemical reactions involving this compound in organic synthesis?

Key reactions include:

- Hydrolysis : Acidic/alkaline cleavage of the ester to yield 3-oxo-3-(3,4-dimethylphenyl)propanoic acid.

- Nucleophilic substitution : Replacement of the oxo group with amines or thiols.

- Reduction : Conversion of the ketone to a secondary alcohol using NaBH or LiAlH .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states for nucleophilic attacks.

- QSAR modeling : Correlates structural features (e.g., substituent electronegativity) with biological activity or reactivity trends.

- Molecular docking : Screens potential interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Q. How do halogen substituents on the phenyl ring influence the compound’s physicochemical properties?

Comparative studies of analogs (e.g., bromo, trifluoromethyl derivatives) reveal:

- Electron-withdrawing groups (e.g., -CF) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions.

- Steric effects from bulky substituents (e.g., -Br) reduce reaction rates in crowded environments.

- Solubility : Halogens decrease polarity, reducing aqueous solubility but improving organic solvent compatibility .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-MS : Quantifies impurities and degradation products.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.

- Karl Fischer titration : Measures water content in hygroscopic samples .

Q. How can reaction scalability be balanced with environmental sustainability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.